6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile
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Overview
Description
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with acetophenone derivatives under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities and properties .
Scientific Research Applications
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions . The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 7,7-Dimethyl-2,4-diphenyl-5-oxo-1,4-dihydroquinazoline
- 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one
Uniqueness
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile stands out due to its specific substitution pattern and the presence of both oxo and nitrile groups. These features contribute to its unique reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
89638-44-8 |
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Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
6,7-dimethyl-2-oxo-4-phenyl-1H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C17H13N3O/c1-10-8-13-15(12-6-4-3-5-7-12)19-17(21)20-16(13)14(9-18)11(10)2/h3-8H,1-2H3,(H,19,20,21) |
InChI Key |
KNLQLBXHVJQEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C#N)NC(=O)N=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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